N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
Description
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a benzimidazole derivative featuring a 4-fluorophenylmethyl group attached to the benzimidazole nitrogen, an ethyl linker, and a terminal propanamide moiety. This structure combines the aromaticity and hydrogen-bonding capabilities of benzimidazole with the electronegative fluorine atom and the polar propanamide group, making it a candidate for diverse pharmacological applications. The compound’s design likely aims to optimize interactions with biological targets, balancing lipophilicity and solubility.
Properties
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-2-19(24)21-12-11-18-22-16-5-3-4-6-17(16)23(18)13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZDZCSPOAKFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The final step involves the attachment of the ethyl propanamide chain via an amide coupling reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to active sites of enzymes, potentially inhibiting their activity. The 4-fluorobenzyl group may enhance binding affinity and specificity, while the ethyl propanamide chain can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxypentanamide ()
- Structural Differences :
- Fluorine Position : The 2-fluorophenylmethyl group (vs. 4-fluorophenylmethyl) alters steric and electronic interactions due to ortho-substitution effects.
- Amide Chain : 4-hydroxypentanamide introduces a hydroxyl group and a longer alkyl chain, enhancing hydrophilicity compared to propanamide.
- Implications: The hydroxyl group may improve solubility but reduce membrane permeability.
N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide ()
- Structural Differences :
- Substituent : 4-methylphenylmethyl (vs. 4-fluorophenylmethyl) replaces electronegative fluorine with a methyl group, reducing polarity.
- Amide Chain : Butanamide increases lipophilicity compared to propanamide.
- Implications :
Astemizole ()
- Structural Differences :
- Core : Shares the 1-[(4-fluorophenyl)methyl]-1H-benzimidazole motif but includes a piperidinyl group and a methoxyphenethyl chain.
- Complexity : Additional aromatic and heterocyclic moieties increase molecular weight and complexity.
- Implications :
α-Glycosidase Inhibitors ()
- Structural Differences: Heterocycles: Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9a–9e) feature extended conjugated systems. Functional Groups: Thiazole and triazole rings introduce additional hydrogen-bond acceptors.
- Implications :
Para-fluorofentanyl ()
- Structural Differences :
- Core : Piperidine-based (vs. benzimidazole) with a propanamide group attached to a 4-fluorophenyl moiety.
- Implications :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structural features, including a benzodiazole ring system, a fluorophenyl substituent, and an amide functional group. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18FN3O |
| Molecular Weight | 313.36 g/mol |
| CAS Number | [Not specified in the search results] |
The compound's structure features a fluorine atom on the phenyl group, which is known to influence biological activity through enhanced binding affinity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The benzodiazole ring is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). This compound may enhance or inhibit neurotransmitter activity by interacting with receptors such as:
- GABA Receptors : Potential anxiolytic and sedative effects.
- Serotonin Receptors : Possible antidepressant properties.
The presence of the fluorophenyl group may improve the compound's binding affinity for these receptors, while the propanamide moiety can influence its pharmacokinetic properties, including solubility and bioavailability.
Antimicrobial Properties
Research has indicated that benzodiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound could be further explored as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Modulation of apoptotic pathways
In vitro studies showed that this compound reduced cell viability in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 10.5 |
| HeLa (cervical cancer) | 8.7 |
Neuroprotective Effects
Given its interaction with CNS receptors, this compound may exhibit neuroprotective effects. Research suggests potential benefits in conditions such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and neuroinflammation.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzodiazole derivatives included this compound. The results indicated significant activity against Gram-positive bacteria, leading researchers to propose further development for therapeutic applications.
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of benzodiazole derivatives, this compound was found to inhibit proliferation in MCF7 breast cancer cells through apoptosis induction pathways. The study highlighted the potential for this compound as a lead candidate for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
